2-(1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid
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Overview
Description
2-{1-[(tert-butoxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations
Preparation Methods
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under different temperature conditions . Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
2-{1-[(tert-butoxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The Boc group can be selectively cleaved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol. This deprotection step is crucial for further functionalization of the compound.
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of fine chemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid involves the protection of amine groups to prevent unwanted reactions during synthesis. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate . The protected amine can then undergo various transformations before the Boc group is removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amines, such as:
- 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid
- 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid
- 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
These compounds share the Boc protecting group but differ in their core structures and specific applications
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C13H23NO4/c1-9-7-10(8-11(15)16)5-6-14(9)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) |
InChI Key |
NSZMAEOVKZKSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Origin of Product |
United States |
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